molecular formula C7H5N5OS B14096113 4-methylsulfanyl-2-oxo-1H-pyrazolo[1,5-a][1,3,5]triazine-8-carbonitrile

4-methylsulfanyl-2-oxo-1H-pyrazolo[1,5-a][1,3,5]triazine-8-carbonitrile

Cat. No.: B14096113
M. Wt: 207.22 g/mol
InChI Key: JVWAPJJPUNMQPK-UHFFFAOYSA-N
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Description

4-methylsulfanyl-2-oxo-1H-pyrazolo[1,5-a][1,3,5]triazine-8-carbonitrile is a heterocyclic compound that has garnered significant interest in the fields of medicinal and synthetic chemistry. This compound is part of the pyrazolo[1,5-a][1,3,5]triazine family, known for their diverse biological activities and potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methylsulfanyl-2-oxo-1H-pyrazolo[1,5-a][1,3,5]triazine-8-carbonitrile can be achieved through a microwave-assisted sequential one-pot approach. This method involves the reaction of appropriate starting materials under dielectric microwave heating, which enhances reaction efficiency and yield . The reaction typically involves the use of halogenated ketones and hydrazonoyl chlorides under controlled conditions .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the principles of microwave-assisted synthesis can be scaled up for industrial applications. This approach offers advantages such as reduced reaction times, higher yields, and the potential for sustainable synthesis processes .

Chemical Reactions Analysis

Types of Reactions

4-methylsulfanyl-2-oxo-1H-pyrazolo[1,5-a][1,3,5]triazine-8-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions include sulfoxides, sulfones, hydroxyl derivatives, and various substituted derivatives depending on the reagents and conditions used .

Mechanism of Action

The mechanism of action of 4-methylsulfanyl-2-oxo-1H-pyrazolo[1,5-a][1,3,5]triazine-8-carbonitrile involves its interaction with specific molecular targets and pathways. It acts as an inhibitor of certain enzymes and receptors, disrupting biochemical processes within cells. The compound’s structure allows it to bind to active sites of enzymes, inhibiting their activity and leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-methylsulfanyl-2-oxo-1H-pyrazolo[1,5-a][1,3,5]triazine-8-carbonitrile stands out due to its unique substitution pattern, which imparts distinct chemical and biological properties. Its methylsulfanyl group and oxo functionality contribute to its reactivity and potential therapeutic applications .

Properties

Molecular Formula

C7H5N5OS

Molecular Weight

207.22 g/mol

IUPAC Name

4-methylsulfanyl-2-oxo-1H-pyrazolo[1,5-a][1,3,5]triazine-8-carbonitrile

InChI

InChI=1S/C7H5N5OS/c1-14-7-11-6(13)10-5-4(2-8)3-9-12(5)7/h3H,1H3,(H,10,13)

InChI Key

JVWAPJJPUNMQPK-UHFFFAOYSA-N

Canonical SMILES

CSC1=NC(=O)NC2=C(C=NN21)C#N

Origin of Product

United States

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